molecular formula C26H24N4O2S B304726 2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B304726
M. Wt: 456.6 g/mol
InChI Key: FSTVCBIWCOAROY-WOCAHCDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been of interest to the scientific community due to its potential use in various applications. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and analgesic effects. In vivo studies have shown that the compound exhibits low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potent antitumor activity. This makes it a promising compound for the development of new anticancer drugs. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe compound for use in vivo studies.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or to animals in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for the study of 2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One direction is the optimization of its synthesis method to improve yields and reduce costs. Another direction is the elucidation of its mechanism of action, which will help to optimize its use in different applications. Additionally, the compound can be further studied for its potential use as an anti-inflammatory and analgesic agent. Finally, the compound can be studied for its potential use in combination therapy with other anticancer drugs to improve treatment outcomes.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported in the literature through various methods. One of the most common methods is the reaction of 2-amino-6-(5-phenyl-2-furyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 1-adamantanecarbonyl chloride and triethylamine in the presence of acetonitrile. The reaction is carried out at room temperature, and the product is obtained in good yields.

Scientific Research Applications

2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Product Name

2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

(6E)-2-(1-adamantyl)-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H24N4O2S/c27-22-20(11-19-6-7-21(32-19)18-4-2-1-3-5-18)23(31)28-25-30(22)29-24(33-25)26-12-15-8-16(13-26)10-17(9-15)14-26/h1-7,11,15-17,27H,8-10,12-14H2/b20-11+,27-22?

InChI Key

FSTVCBIWCOAROY-WOCAHCDZSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)/C(=C\C6=CC=C(O6)C7=CC=CC=C7)/C(=O)N=C5S4

SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)C7=CC=CC=C7)C(=O)N=C5S4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)C7=CC=CC=C7)C(=O)N=C5S4

Origin of Product

United States

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